3-Benzyloxy-2,6-difluorobenzyl alcohol
Description
Properties
IUPAC Name |
(2,6-difluoro-3-phenylmethoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2O2/c15-12-6-7-13(14(16)11(12)8-17)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQJCQOKVDNXJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)CO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloxy-2,6-difluorobenzyl alcohol typically involves the reaction of 2,6-difluorobenzyl alcohol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Benzyloxy-2,6-difluorobenzyl alcohol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding benzyl ether.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields aldehydes or carboxylic acids, while reduction can produce benzyl ethers .
Scientific Research Applications
3-Benzyloxy-2,6-difluorobenzyl alcohol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Benzyloxy-2,6-difluorobenzyl alcohol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluorobenzyl alcohol
- 2,6-Difluorobenzyl alcohol
- 3-Benzyloxybenzyl alcohol
Uniqueness
3-Benzyloxy-2,6-difluorobenzyl alcohol is unique due to the presence of both benzyloxy and difluorobenzyl groups, which confer distinct chemical and physical properties. These properties make it a valuable compound for various research and industrial applications .
Biological Activity
3-Benzyloxy-2,6-difluorobenzyl alcohol (CAS Number: 1826110-02-4) is a synthetic organic compound classified under benzyl alcohols. It features a unique structure with two fluorine atoms on the benzene ring and a benzyloxy group attached at the third position. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
Chemical Structure
- Chemical Formula: C₁₄H₁₂F₂O₂
- Molecular Weight: 250.24 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the benzyloxy and difluorobenzyl groups allows for diverse chemical interactions, which may influence enzyme activity and other biochemical pathways.
Research Findings
- Antimicrobial Activity :
-
Antitubercular Activity :
- Compounds derived from similar structures showed promising antitubercular activity against M. tuberculosis H37Rv. The structure–activity relationship (SAR) studies revealed that modifications to the benzyloxy group could enhance activity significantly, with some derivatives exhibiting MIC values lower than established antitubercular drugs like pyrazinamide .
- Oxidation Studies :
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µM) | Activity Type |
|---|---|---|
| This compound derivative | 57.73 | Antitubercular |
| 4-Chlorobenzyloxy derivative | 6.68 | Antitubercular |
| Streptomycin | 15.62 | Control |
| Fluconazole | 7.81 | Control |
This table summarizes the minimum inhibitory concentrations (MIC) of various compounds against M. tuberculosis, demonstrating the potential effectiveness of modified derivatives of this compound.
Applications in Drug Development
Due to its structural properties and biological activities, this compound is being explored as a building block in drug development. Its ability to interact with specific biological targets makes it a candidate for further research into therapeutic agents for infectious diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
